(Tyr0)-Neurokinin A

Receptor binding NK2 receptor Tachykinin pharmacology

Choose (Tyr0)-Neurokinin A (CAS 116868-93-0) for its unique N-terminal tyrosine extension, which enables high-yield direct radioiodination without Bolton-Hunter conjugation, preserving native binding properties. This undecapeptide is a full agonist at the Tacr2/NK2 receptor with minimal off-target NK1 activation, providing a clean, reproducible tool for receptor-binding assays, smooth muscle contraction studies, and structure-activity relationship (SAR) investigations. Its stability and labeling compatibility make it the definitive reference standard for NK2 antagonist screening programs.

Molecular Formula C59H89N15O16S
Molecular Weight 1296.5 g/mol
CAS No. 116868-93-0
Cat. No. B3026876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tyr0)-Neurokinin A
CAS116868-93-0
Molecular FormulaC59H89N15O16S
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1
InChIKeyNASBHIJHXALXPN-UICUXDCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tyr0)-Neurokinin A (CAS 116868-93-0): Structural Identity and Baseline Characteristics for Research Procurement


(Tyr0)-Neurokinin A (CAS 116868-93-0) is a synthetically modified undecapeptide belonging to the tachykinin family, characterized by an N-terminal tyrosine (Tyr0) extension to the endogenous decapeptide Neurokinin A (NKA) [1]. This compound functions as an agonist of the Tacr2/neurokinin-2 (NK2) receptor, a G-protein-coupled receptor (GPCR) with predominant expression in smooth muscle tissues of the gastrointestinal, respiratory, and urinary tracts [2]. The molecular formula is C59H89N15O16S, with a molecular weight of approximately 1296.5 g/mol, and the sequence is H-Tyr-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 . The Tyr0 modification is specifically designed to enhance peptide stability and enable detection via tyrosine-targeted radiolabeling or spectroscopic methods, making this analog particularly valuable in receptor-binding assays and structure-activity relationship (SAR) studies [3].

Why (Tyr0)-Neurokinin A Cannot Be Substituted with Generic NK2 Agonists or Unmodified Neurokinin A


Unmodified Neurokinin A (NKA) and its truncated fragments, such as NKA(4-10), are frequently considered as substitutes in NK2 receptor research. However, these analogs exhibit significant limitations that preclude their generic substitution for (Tyr0)-Neurokinin A. Endogenous NKA demonstrates poor receptor selectivity, with an NK1/NK2 binding affinity (Ki) ratio of only 20 and a functional potency (EC50) ratio of 1, indicating substantial off-target activation at NK1 receptors [1]. This lack of selectivity confounds experimental interpretation, particularly in tissues co-expressing multiple tachykinin receptor subtypes. Furthermore, the absence of an N-terminal tyrosine residue in native NKA or NKA(4-10) renders these peptides unsuitable for standard radioiodination detection protocols (e.g., ¹²⁵I-labeling via Bolton-Hunter reagent or Chloramine-T), thereby limiting their utility in quantitative receptor-binding and autoradiographic studies [2]. The Tyr0 modification in (Tyr0)-Neurokinin A addresses both limitations: it provides a reliable site for radiolabeling while maintaining a structural scaffold that permits assessment of NK2 receptor interactions with minimal alteration to the core pharmacophore [3].

Quantitative Differentiation Evidence: (Tyr0)-Neurokinin A vs. Neurokinin A and NKA(4-10)


Preserved NK2 Receptor Binding Affinity Relative to Unmodified Neurokinin A

(Tyr0)-Neurokinin A retains high-affinity binding to the NK2 receptor that is comparable to native Neurokinin A (NKA), ensuring that the N-terminal tyrosine extension does not compromise receptor recognition. This finding is critical for studies where accurate assessment of NK2 receptor interaction is required [1]. In contrast, N-terminal truncation of NKA (e.g., NKA(4-10)) can enhance binding affinity (Ki approximately 10-fold lower than full-length NKA) but alters the pharmacological profile, potentially affecting downstream signaling [2]. (Tyr0)-NKA thus provides a unique balance: it maintains near-native binding characteristics while enabling detection capabilities that native NKA lacks [1].

Receptor binding NK2 receptor Tachykinin pharmacology

Functional Potency in Smooth Muscle Contraction Assays

In isolated tissue preparations rich in NK2 receptors, (Tyr0)-Neurokinin A induces potent contractile responses comparable to those evoked by native NKA. The Tyr0 modification does not significantly impair functional efficacy, as evidenced by preserved maximum contractile responses in human colon circular muscle and rat fundus strips [1]. In contrast, certain NKA(4-10) analogs with N-terminal truncations or specific amino acid substitutions (e.g., Ala substitution at positions 8, 9, or 10) exhibit partial agonism or reduced maximum responses, limiting their utility in full-efficacy functional studies [2].

Smooth muscle pharmacology NK2 receptor function Contractility assays

Enhanced Detection Capability via N-Terminal Tyrosine Residue

The defining differentiation of (Tyr0)-Neurokinin A lies in its N-terminal tyrosine residue, which enables facile radioiodination (e.g., with ¹²⁵I) without requiring additional chemical derivatization steps [1]. This property is absent in native NKA, which lacks an N-terminal tyrosine and requires conjugation to Bolton-Hunter reagent for radioiodination—a process that can alter receptor-binding characteristics [2]. In comparative receptor-binding studies, Tyr0-containing analogs have been successfully employed as radioligands to characterize NK2 receptor distribution and density in various tissues, demonstrating specific binding with low non-specific background [3].

Radioligand binding Peptide labeling Receptor autoradiography

Stability Advantages Relative to Native Neurokinin A

The addition of an N-terminal tyrosine residue in (Tyr0)-Neurokinin A confers enhanced resistance to aminopeptidase degradation compared to native NKA, which is rapidly metabolized in biological matrices [1]. While quantitative stability data (e.g., half-life in plasma or tissue homogenates) are not extensively reported, the structural modification is analogous to N-terminal extensions used in other peptide agonists to improve in vitro stability [2]. In practical terms, (Tyr0)-NKA maintains functional integrity in aqueous buffers for longer durations than native NKA under identical storage and assay conditions, as indicated by preserved receptor-binding activity following prolonged incubation .

Peptide stability In vitro assays Solution stability

Optimal Application Scenarios for (Tyr0)-Neurokinin A in Academic and Industrial Research


Radioligand Development and NK2 Receptor Binding Assays

(Tyr0)-Neurokinin A serves as an ideal scaffold for generating ¹²⁵I-labeled radioligands to characterize NK2 receptor expression, affinity, and density in tissue homogenates or cell membranes [1]. The N-terminal tyrosine permits direct, high-yield radioiodination, eliminating the need for Bolton-Hunter conjugation that can alter native binding properties [2]. This application is essential for drug discovery programs targeting NK2 receptor antagonists for respiratory, gastrointestinal, or urological disorders [1].

Functional Characterization of NK2 Receptor Agonism in Isolated Tissue Preparations

In organ bath pharmacology studies using smooth muscle preparations (e.g., rat fundus, human colon, guinea pig trachea), (Tyr0)-Neurokinin A induces robust, reproducible NK2 receptor-mediated contractions [3]. Its full agonist efficacy makes it a reliable positive control and reference agonist for evaluating novel NK2 antagonists or biased agonists [4]. Researchers can confidently compare the potency and maximum response of test compounds against this well-characterized tool peptide.

Structure-Activity Relationship (SAR) Studies of Tachykinin Peptides

The Tyr0-modified NKA backbone serves as a foundational template for systematic SAR investigations of the NK2 receptor pharmacophore [5]. By substituting individual residues within the (Tyr0)-NKA sequence (e.g., cysteine scanning mutagenesis as demonstrated in [5]), researchers can map critical amino acid determinants of receptor binding and activation. This approach is directly applicable to the rational design of next-generation peptide or peptidomimetic NK2 ligands with improved selectivity, stability, or oral bioavailability [5].

Mechanistic Studies of NK2 Receptor Signaling Pathways

(Tyr0)-Neurokinin A activates NK2 receptors coupled to Gαq/11, stimulating phospholipase C and increasing intracellular calcium [6]. This compound is therefore valuable in cell-based assays (e.g., calcium flux, IP3 accumulation, or reporter gene assays) for delineating NK2-specific signaling events, particularly when used in parallel with selective NK1 and NK3 agonists to establish receptor-subtype selectivity [7].

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